P-tert-Butylphenol sodium salt

Description

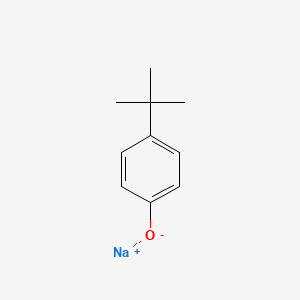

Structure

3D Structure of Parent

Properties

CAS No. |

5787-50-8 |

|---|---|

Molecular Formula |

C10H13NaO |

Molecular Weight |

172.2 g/mol |

IUPAC Name |

sodium;4-tert-butylphenolate |

InChI |

InChI=1S/C10H14O.Na/c1-10(2,3)8-4-6-9(11)7-5-8;/h4-7,11H,1-3H3;/q;+1/p-1 |

InChI Key |

QDJPHAPWEUQBKS-UHFFFAOYSA-M |

SMILES |

CC(C)(C)C1=CC=C(C=C1)[O-].[Na+] |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)[O-].[Na+] |

Other CAS No. |

5787-50-8 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of P Tert Butylphenol Sodium Salt

Precursor Synthesis Pathways of p-tert-Butylphenol

Para-tert-butylphenol (p-TBP) is a significant organic compound, primarily serving as a precursor in various industrial syntheses. bluelotuschem.com Its production is dominated by the Friedel-Crafts alkylation of phenol (B47542).

The most prevalent industrial method for synthesizing p-tert-butylphenol is the Friedel-Crafts alkylation of phenol with isobutylene (B52900). bluelotuschem.comvinatiorganics.com This reaction involves the electrophilic substitution of a hydrogen atom on the phenol ring, predominantly at the para position, by a tert-butyl group derived from isobutylene. The process typically employs an acid catalyst to facilitate the reaction. bluelotuschem.comvinatiorganics.com

The reaction mechanism begins with the protonation of isobutylene by the acid catalyst to form a stable tert-butyl carbocation. This carbocation then acts as the electrophile, attacking the electron-rich phenol ring. The substitution occurs preferentially at the ortho and para positions due to the directing effect of the hydroxyl group. However, the bulky tert-butyl group experiences steric hindrance at the ortho position, leading to a higher yield of the para-isomer, p-tert-butylphenol. whiterose.ac.uk

Commonly used catalysts include acid-activated clays (B1170129) and zeolites. bluelotuschem.comwikipedia.org For instance, introducing gaseous isobutylene into liquid phenol in the presence of an acid-activated clay catalyst is a standard industrial practice. bluelotuschem.comvinatiorganics.com The choice of catalyst and reaction conditions can be optimized to maximize the selectivity for the desired p-isomer.

Table 1: Catalyst Systems for Friedel-Crafts Alkylation of Phenol with Isobutylene

| Catalyst Type | Description | Reference |

| Acid-activated Clay | A common industrial catalyst for the alkylation of phenol with isobutylene. | bluelotuschem.comvinatiorganics.com |

| Zeolites | Solid acid catalysts that can offer high selectivity due to their defined pore structures. | wikipedia.org |

| Triflic Acid | A strong liquid acid catalyst for Friedel-Crafts alkylation. | wikipedia.org |

This table summarizes various catalysts used in the synthesis of p-tert-butylphenol via Friedel-Crafts alkylation.

An alternative and widely researched pathway for the synthesis of p-tert-butylphenol is the alkylation of phenol using tert-butanol (B103910). begellhouse.comnih.gov This method is also a Friedel-Crafts reaction, where tert-butanol serves as the source for the tert-butyl carbocation after dehydration in the presence of an acid catalyst. google.com This route is often favored in laboratory settings and for certain industrial processes due to the easier handling of liquid tert-butanol compared to gaseous isobutylene. wikipedia.org

A variety of catalysts have been investigated to enhance the efficiency and selectivity of this reaction. These include:

Modified Bentonite Clays: Fe-bentonite has demonstrated excellent catalytic activity, achieving high conversion of tert-butanol and significant selectivity for p-tert-butylphenol at moderate temperatures. begellhouse.com

Zeolites: Zeolites like H-Beta and those with FAU, BEA, and MOR topologies have been extensively studied. researchgate.net The porous structure and acidity of the zeolite play a crucial role in determining catalytic activity and the selectivity towards the para isomer. researchgate.net

Ionic Liquids: Bronsted acidic ionic liquids have been employed as efficient and recyclable catalysts, showing high phenol conversion and selectivity for 4-tert-butylphenol (B1678320) under mild conditions. nih.govacs.org

Phosphorus Pentoxide: This has been used as a catalyst and dehydrating agent in the reaction, offering an eco-friendly process with straightforward product separation. google.com

Research has shown that reaction parameters such as temperature, reaction time, and the molar ratio of reactants significantly influence the conversion and product selectivity. begellhouse.com For example, with an Fe-bentonite catalyst, a temperature of 80°C was found to be optimal for achieving high conversion and selectivity. begellhouse.com

Table 2: Comparative Performance of Catalysts in Phenol Alkylation with tert-Butanol

| Catalyst | Phenol Conversion (%) | p-TBP Selectivity (%) | Temperature (°C) | Reference |

| Fe-Bentonite | 100 (TBA Conversion) | 81 | 80 | begellhouse.com |

| H-Beta Zeolite | High | High | Not specified | researchgate.net |

| [HIMA]OTs (Ionic Liquid) | 86 | 57.6 | 70 | nih.govacs.org |

| Phosphorus Pentoxide | 60-70 | >60 | 230 | google.com |

This interactive table presents research findings on the effectiveness of different catalysts for the synthesis of p-tert-butylphenol from phenol and tert-butanol.

Historically, the synthesis of alkylated phenols, including p-tert-butylphenol, relied on homogeneous acid catalysts such as sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄), and aluminum chloride (AlCl₃). iitm.ac.inresearchgate.net While effective in promoting the alkylation reaction, these catalysts presented significant drawbacks, including their hazardous nature, corrosive properties, and the generation of problematic aqueous waste, making separation and catalyst recovery difficult. whiterose.ac.ukiitm.ac.in

The drive for more environmentally benign and efficient processes led to the exploration of heterogeneous catalysts. Early alternatives included cation exchange resins, which offered easier separation but were limited by their thermal stability. iitm.ac.in A significant advancement came with the introduction of solid acid catalysts like zeolites and acid-activated clays. bluelotuschem.comiitm.ac.in These materials provided a solid framework with tunable acidic sites, enhancing selectivity and allowing for easier catalyst regeneration and reuse.

Another historical method for producing p-tert-butylphenol involved the alkaline fusion of sodium 4-tert-butylbenzene sulfonate. prepchem.com This process required high temperatures (320-330°C) and the use of molten potassium hydroxide (B78521). prepchem.com The resulting potassium salt of 4-tert-butylphenol was then acidified and purified by steam distillation. prepchem.com While effective, this high-energy process has been largely superseded by the more direct and efficient Friedel-Crafts alkylation routes.

Synthesis of P-tert-Butylphenol Sodium Salt

The sodium salt of p-tert-butylphenol, also known as sodium p-tert-butylphenoxide, is typically synthesized through a straightforward acid-base reaction.

The synthesis of this compound is readily achieved by reacting p-tert-butylphenol with sodium hydroxide (NaOH). chegg.comchegg.com In this reaction, the hydroxide ion (OH⁻) from NaOH acts as a base, abstracting the acidic proton from the hydroxyl group of p-tert-butylphenol. quora.com This results in the formation of the sodium p-tert-butylphenoxide salt and water. quora.com

The reaction can be carried out in an aqueous solution or in an organic solvent. google.comacs.org For instance, heating a mixture of p-tert-butylphenol in an aqueous solution of sodium hydroxide is a described method. google.com The resulting product is the corresponding sodium salt of the phenol. chegg.com This reaction is a fundamental and common transformation in organic chemistry for converting phenols into their more nucleophilic phenoxide counterparts. umkc.eduquizlet.com

For certain applications, particularly when the resulting sodium p-tert-butylphenoxide is to be used in subsequent reactions that are sensitive to moisture (e.g., Williamson ether synthesis), it is crucial to prepare the salt under anhydrous (water-free) conditions. quora.comvedantu.com The presence of water can interfere with these reactions, leading to undesired side products and reduced yields.

To achieve anhydrous conditions, the reaction can be performed using sodium metal or sodium hydride (NaH) in a dry, non-reactive organic solvent like tetrahydrofuran (B95107) (THF) or ether. quora.comnih.gov The reaction of p-tert-butylphenol with sodium metal directly yields the sodium phenoxide and hydrogen gas, which bubbles out of the solution, providing a clean method for formation. quora.com Similarly, sodium hydride reacts with the phenol to form the sodium salt and hydrogen gas. nih.gov

In addition to anhydrous conditions, performing the synthesis under an inert atmosphere, such as nitrogen or argon, is often necessary. nih.govorgsyn.org This is to prevent the oxidation of the phenoxide ion, which can be susceptible to degradation by atmospheric oxygen, especially at elevated temperatures or in the presence of certain metal ions. The use of Schlenk line techniques or a glovebox helps to maintain both anhydrous and oxygen-free conditions throughout the synthesis and handling of the product. acs.orgnih.gov

Advanced Purification Methodologies, including Recrystallization

The purification of this compound is paramount to ensure high-purity products in subsequent reactions. Recrystallization stands as a primary and effective technique for this purpose. The principle of this method hinges on the differential solubility of the sodium salt and impurities in a selected solvent system at varying temperatures.

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent will dissolve the this compound sparingly or not at all at room temperature but will exhibit high solubility at an elevated temperature. Conversely, impurities should either be highly soluble at all temperatures, remaining in the mother liquor upon cooling, or insoluble, allowing for their removal by hot filtration.

While p-tert-butylphenol itself can be recrystallized from solvents like ethanol (B145695) or even water, its sodium salt presents different solubility characteristics. aroonchande.comdrugfuture.comquizlet.com For related alkali metal phenoxides, various solvent systems have been employed. For instance, sodium 2,4,6-tri-tert-butylphenolate, a structurally similar compound, can be recrystallized from acetonitrile (B52724). semanticscholar.org The purification of calixarenes, which are derived from p-tert-butylphenol, often involves recrystallization from solvents such as toluene (B28343) or a mixture of chloroform (B151607) and methanol (B129727). rsc.org

A general procedure for the recrystallization of this compound involves dissolving the crude salt in a minimal amount of a suitable hot solvent to create a saturated solution. The solution is then allowed to cool slowly and undisturbed, promoting the formation of well-defined crystals as the solubility of the salt decreases. The purified crystals are subsequently isolated by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried. In some instances, a solvent/anti-solvent system may be utilized, where the sodium salt is dissolved in a solvent in which it is soluble, and an anti-solvent (in which the salt is insoluble) is gradually added to induce precipitation of the pure compound.

The following table summarizes potential solvent systems for the recrystallization of this compound and related compounds, based on general principles and documented procedures for similar molecules.

| Compound | Solvent/Solvent System | Rationale/Observation |

| p-tert-Butylphenol | Ethanol, Water | Parent phenol purification. |

| Sodium 2,4,6-tri-tert-butylphenolate | Acetonitrile | Structurally related phenoxide. |

| Calixarenes from p-tert-butylphenol | Toluene, Chloroform/Methanol | Derivatives of p-tert-butylphenol. |

| General Phenoxides | Toluene/Aliphatic Alcohol | A method for preparing anhydrous alkali metal phenoxides involves dissolving the reactants in an alcohol, adding a hydrocarbon like toluene, and distilling to remove the alcohol and water, causing the phenoxide to precipitate. google.com |

Derivatization Reactions Leading to Complex Molecular Architectures

The nucleophilic nature of the phenoxide oxygen in this compound makes it a versatile precursor for a variety of derivatization reactions, leading to the formation of intricate supramolecular structures and organometallic complexes.

Calixarene (B151959) Synthesis from p-tert-Butylphenol and its Alkali Metal Salts

Calixarenes are a class of macrocyclic compounds formed by the condensation of a phenol with an aldehyde, typically formaldehyde (B43269). p-tert-Butylphenol is a classic starting material for the synthesis of p-tert-butylcalix[n]arenes, where 'n' denotes the number of phenolic units in the ring. The sodium salt of p-tert-butylphenol, or the in-situ formation of the phenoxide using an alkali metal hydroxide like NaOH, plays a pivotal role in this synthesis. semanticscholar.org

The base-catalyzed condensation of p-tert-butylphenol with formaldehyde proceeds through a step-growth polymerization mechanism. The reaction is initiated by the deprotonation of the phenol by the alkali base (e.g., sodium hydroxide) to form the p-tert-butylphenoxide anion. minia.edu.egwikipedia.org This phenoxide is the key reactive species.

The mechanism can be summarized in the following steps:

Phenoxide Formation : p-tert-butylphenol is deprotonated by a base to form the sodium p-tert-butylphenoxide.

Electrophilic Attack : The electron-rich phenoxide anion, with activated ortho positions, attacks the electrophilic carbonyl carbon of formaldehyde, leading to the formation of a hydroxymethylphenol. wikipedia.org

Oligomerization : The hydroxymethylphenol can then react further with other phenoxide molecules. This can occur via two main pathways: the formation of a quinonemethide intermediate followed by a Michael addition, or direct condensation with another phenol molecule, eliminating water to form a methylene (B1212753) bridge. nih.govmdpi.com This process leads to the formation of linear oligomers.

Cyclization : Under specific reaction conditions, these linear oligomers undergo an intramolecular condensation reaction to form the cyclic calixarene structure. This cyclization is a crucial step, and its efficiency is influenced by several factors, including the reaction temperature, concentration, and the nature of the cation. semanticscholar.org

n p-tert-butylphenol + n CH₂O --(NaOH)--> p-tert-butylcalix[n]arene + n H₂O

The choice of the alkali metal cation (Li⁺, Na⁺, K⁺, Rb⁺, Cs⁺) has a profound effect on the outcome of the calixarene synthesis, a phenomenon known as the "template effect". researchgate.netrsc.org The metal cation is believed to coordinate with the oxygen atoms of the phenol or hydroxymethyl intermediates, organizing the linear oligomer into a conformation that favors cyclization to a specific ring size.

Sodium (Na⁺) and Rubidium (Rb⁺) ions tend to favor the formation of p-tert-butylcalix rsc.orgarene and p-tert-butylcalix researchgate.netarene, respectively. unipr.it

Potassium (K⁺) and Cesium (Cs⁺) ions often direct the synthesis towards p-tert-butylcalix nankai.edu.cnarene. unipr.it

Lithium (Li⁺) is generally considered a poor template for calixarene synthesis. unipr.it

The following table illustrates the templating effect of different alkali metal hydroxides on the synthesis of p-tert-butylcalix[n]arenes.

| Alkali Metal Hydroxide | Predominant Calix[n]arene |

| NaOH | p-tert-butylcalix rsc.orgarene |

| KOH | p-tert-butylcalix nankai.edu.cnarene |

| RbOH | p-tert-butylcalix researchgate.netarene |

| CsOH | p-tert-butylcalix nankai.edu.cnarene |

Steric hindrance exerted by the bulky tert-butyl group at the para position is another critical factor. rsc.orgbeilstein-journals.org This group effectively blocks the para position from reacting, thereby directing the condensation to the ortho positions of the phenol ring. This regioselectivity is essential for the formation of the well-defined cyclic structure of the calixarene. Furthermore, the steric bulk of the tert-butyl groups influences the conformational properties of the final calixarene, favoring the "cone" conformation, which is the characteristic basket shape of these molecules. rsc.org In some cases, the presence of bulky groups can also influence the yield of the reaction, with very hindered systems potentially leading to lower yields. semanticscholar.org

Formation of Organometallic Phenoxides

The sodium salt of p-tert-butylphenol is a valuable precursor for the synthesis of a wide range of organometallic phenoxide complexes through metathesis reactions.

Bivalent tin(II) phenoxide complexes can be synthesized using p-tert-butylphenol. A common method involves the reaction of anhydrous stannous chloride (SnCl₂) with p-tert-butylphenol in the presence of a base, such as diethylamine, in an appropriate solvent like tetrahydrofuran (THF). stmjournals.com The base serves to deprotonate the phenol in situ, allowing the resulting phenoxide to coordinate with the tin(II) center.

An alternative route involves the direct reaction of this compound with SnCl₂. This salt metathesis reaction leads to the formation of the tin(II) phenoxide and sodium chloride, which can be removed from the reaction mixture.

The synthesis can be represented by the following reaction:

2 Na(OC₆H₄C(CH₃)₃) + SnCl₂ → Sn(OC₆H₄C(CH₃)₃)₂ + 2 NaCl

The resulting tin(II) p-tert-butylphenoxide, Sn(OC₆H₄tBu)₂, is a valuable intermediate itself. For instance, it can react further with sodium p-tert-butylphenoxide to form a double phenoxide with the composition Na₂[Sn(OC₆H₄tBu)₄]. stmjournals.com These organometallic phenoxides are of interest for their potential applications in catalysis and materials science.

The following table provides a summary of the synthesis of a bivalent tin(II) phenoxide complex.

| Reactants | Product | Reaction Type |

| p-tert-butylphenol, SnCl₂, Diethylamine | Sn(OC₆H₄C(CH₃)₃)₂ | In-situ deprotonation and complexation |

| Sodium p-tert-butylphenoxide, SnCl₂ | Sn(OC₆H₄C(CH₃)₃)₂ | Salt metathesis |

Reactivity and Complexation Behavior of Metal-Phenolates

The sodium salt of p-tert-butylphenol, a metal phenolate (B1203915), serves as a versatile precursor in coordination chemistry, enabling the synthesis of a variety of other metal-phenolate complexes through metathesis reactions. The reactivity of these phenolates is influenced by factors such as the metal center, the steric and electronic properties of the phenolate ligand, and the reaction conditions.

A notable example of this reactivity is the synthesis of bivalent tin(II)-4-tert-butylphenoxide. This compound is prepared by reacting stannous chloride (SnCl₂) with two molar equivalents of 4-tert-butylphenol in the presence of diethylamine. research-reels.com The resulting tin(II) complex can further react with this compound. research-reels.comresearch-reels.com Conductometric titration studies suggest the formation of a double phenoxide with the composition Na₂[Sn(OC₆H₄Buᵗ-4)₄]. research-reels.comresearch-reels.com

Similarly, sodium phenolates derived from substituted phenols are instrumental in synthesizing lanthanide and transition metal complexes. A dimeric tetranuclear sodium bis(phenolate) complex, {[ONNO]Na₂(THF)₂}₂·2THF, was synthesized from the reaction of a Mannich base bis(phenol) ligand (derived from 2,4-di-tert-butylphenol (B135424), formaldehyde, and ethylenediamine) with sodium hydride. acs.orgnih.gov This sodium complex serves as a key intermediate. Its subsequent reaction with ytterbium chloride (YbCl₃) yields a bimetallic bis(phenolate) ytterbium dichloride complex, [ONNO]{YbCl₂(HMPA)}₂. acs.orgnih.gov This demonstrates the utility of the sodium phenolate as a transfer agent for the phenolate ligand to another metal center. acs.orgnih.gov

The complexation behavior extends to larger, more structured ligands derived from p-tert-butylphenol, such as calixarenes. Calix research-reels.comarenes, which are cyclic tetramers of p-tert-butylphenol units linked by methylene bridges, are known for their ability to form complexes with various metal ions. hzdr.de The substitution of the methylene bridges with epithio groups to form tetra(p-t-butyl)tetrathiacalix research-reels.comarenetetrol significantly enhances the affinity for transition metal ions compared to the parent calixarene. researchgate.net This modified calixarene is an excellent extractant, forming neutral 1:1 complexes with divalent transition metals like copper(II). researchgate.net

The following table summarizes the formation of various metal-phenolate complexes originating from p-tert-butylphenol and its derivatives.

| Starting Phenol/Phenolate | Reactant Metal Salt/Complex | Resulting Metal-Phenolate Complex | Reference |

|---|---|---|---|

| This compound | Sn(OC₆H₄Buᵗ-4)₂ | Na₂[Sn(OC₆H₄Buᵗ-4)₄] | research-reels.comresearch-reels.com |

| Imidazolidine-bridged bis(phenol) + NaH | YbCl₃ | [ONNO]{YbCl₂(HMPA)}₂ | acs.orgnih.gov |

| Tetra(p-t-butyl)tetrathiacalix research-reels.comarenetetrol | Divalent Transition Metal Ions (M²⁺) | [MH₂L] | researchgate.net |

| 3-[2,2′-methylenebis(4,6-di-tert-butylphenol)-5-tert-butylsalicylidene-(2,6-diisopropyl)phenylimine] | TiCl₄ or ZrCl₄ | [MCl₂(L¹H₂)₂] | lboro.ac.uk |

Synthesis of Phosphite (B83602) Antioxidants from Di-tert-Butylphenols

Di-tert-butylphenols, which can be synthesized from p-tert-butylphenol via further alkylation, are critical starting materials for the production of high-performance phosphite antioxidants. These antioxidants are widely used as stabilizers in polymers to prevent oxidative degradation during processing and service life. mdpi.com

A prominent example is the synthesis of Tris(2,4-di-tert-butylphenyl) phosphite, commercially known as Irgafos 168. This compound is synthesized through the esterification of 2,4-di-tert-butylphenol with phosphorus trichloride (B1173362) (PCl₃), often in a solvent like xylene and in the presence of a catalyst system such as triethylamine (B128534) and 4-dimethylaminopyridine. patsnap.com The reaction proceeds by slowly adding the PCl₃ solution to the phenol and catalyst mixture, followed by heating to complete the reaction and distilling off byproducts. patsnap.com This method is an efficient route to one of the most commonly used phosphite auxiliary antioxidants. patsnap.com

Another important phosphite antioxidant, Tetrakis(2,4-di-tert-butylphenyl)-4,4'-biphenylenediphosphonite (TBBPP), is synthesized using 2,4-di-tert-butylphenol as a key raw material. psu.edu The commercial synthesis involves a two-step process reacting biphenyl, PCl₃, AlCl₃, and 2,4-di-tert-butylphenol. psu.edu A crucial part of this synthesis is the isolation of the 4,4'-biphenylbisphosphorus dichloride intermediate from its stable complex with AlCl₃, for which phosphite esters have been developed as novel decomplexing agents. psu.edu

Researchers have also developed polyfunctional antioxidants that combine hindered phenol and phosphite groups within the same molecule. For instance, Bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl)phosphite was synthesized by reacting 2,6-di-tert-butyl-4-(3-hydroxypropyl)phenol with dibutyl phosphite. researchgate.net This compound demonstrates high antioxidant activity by inhibiting free radical chain oxidation through multiple mechanisms. researchgate.net

The table below outlines the synthesis of several key phosphite antioxidants derived from di-tert-butylphenols.

| Antioxidant Name | Starting Di-tert-Butylphenol Derivative | Key Reagents | Reference |

|---|---|---|---|

| Tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168) | 2,4-di-tert-butylphenol | Phosphorus trichloride (PCl₃), Triethylamine | patsnap.com |

| Tetrakis(2,4-di-tert-butylphenyl)-4,4'-biphenylenediphosphonite (TBBPP) | 2,4-di-tert-butylphenol | Biphenyl, PCl₃, AlCl₃ | psu.edu |

| Bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl)phosphite | 2,6-di-tert-butyl-4-(3-hydroxypropyl)phenol | Dibutyl phosphite | researchgate.net |

Electrophilic and Nucleophilic Substitution Reactions on Modified Phenolic Rings

The phenolic ring of p-tert-butylphenol is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for a wide range of chemical modifications. The hydroxyl (-OH) group is a powerful activating group, directing incoming electrophiles to the ortho and para positions. mlsu.ac.in Since the para position is occupied by the tert-butyl group, electrophilic substitution on p-tert-butylphenol primarily occurs at the ortho positions.

Electrophilic Substitution:

A common electrophilic substitution is the Friedel-Crafts alkylation. The reaction of phenol with tert-butyl chloride in the presence of a Lewis acid like AlCl₃ yields p-tert-butylphenol as the major product due to steric hindrance at the ortho positions. pearson.com Further alkylation of p-tert-butylphenol can occur at the vacant ortho positions. For example, reacting p-tert-butylphenol with tert-butyl alcohol in the presence of sulfuric acid can lead to the formation of 2,4-di-tert-butylphenol. chegg.com

Another significant electrophilic substitution is the condensation with formaldehyde, which forms the basis for synthesizing calixarenes. In the presence of a base catalyst like potassium hydroxide (KOH), p-tert-butylphenol forms a phenoxide ion. uii.ac.id This phenoxide acts as a carbon nucleophile, attacking the electrophilic carbonyl group of formaldehyde. uii.ac.id This results in the substitution of a hydrogen atom at the ortho position to yield a hydroxymethylphenol, which then oligomerizes to form the cyclic calixarene structure. uii.ac.id

Nucleophilic Substitution:

The sodium salt of p-tert-butylphenol can act as a nucleophile in substitution reactions. In one study, p-tert-butylphenol was reacted with dichloromethane (B109758) (DCM) in the presence of sodium hydroxide. nih.gov The phenoxide generated in situ acts as the nucleophile, displacing the chloride ions from DCM to form CH₂(O-p-C₆H₄t-Bu)₂. This reaction is part of a broader method for dichloromethane valorization via selective chloride substitution. nih.gov

The hydroxyl group itself is a poor leaving group for nucleophilic substitution. masterorganicchemistry.com To facilitate such reactions, it can be converted into a better leaving group, such as a tosylate or mesylate, by reacting the phenol with tosyl chloride (TsCl) or mesyl chloride (MsCl). masterorganicchemistry.com This modification makes the carbon atom of the ring more susceptible to attack by nucleophiles, although direct nucleophilic aromatic substitution on an unmodified benzene (B151609) ring is generally difficult unless strongly electron-withdrawing groups are also present.

The following table summarizes key substitution reactions on the p-tert-butylphenol ring.

| Reaction Type | Starting Material | Reagents | Primary Product | Reference |

|---|---|---|---|---|

| Electrophilic Alkylation | Phenol | tert-butyl chloride, AlCl₃ | p-tert-Butylphenol | pearson.com |

| Electrophilic Alkylation | p-tert-Butylphenol | tert-butyl alcohol, H₂SO₄ | 2,4-di-tert-butylphenol | chegg.com |

| Electrophilic Substitution (Calixarene Synthesis) | p-tert-Butylphenol | Formaldehyde, KOH | p-tert-butylcalix[n]arene | uii.ac.id |

| Nucleophilic Substitution | p-tert-Butylphenol | Dichloromethane, NaOH | CH₂(O-p-C₆H₄t-Bu)₂ | nih.gov |

Elucidation of Reaction Mechanisms and Transformational Chemistry of P Tert Butylphenol Sodium Salt

Carboxylation Reactions: Kolbe-Schmitt Pathway for Phenolates

The Kolbe-Schmitt reaction is a well-established industrial process for the carboxylation of phenolates to produce hydroxybenzoic acids. mdpi.comwikipedia.org This reaction typically involves the treatment of a sodium phenoxide with carbon dioxide under pressure and at elevated temperatures. wikipedia.org The specific case of p-tert-butylphenol sodium salt follows this general pathway, but with nuances influenced by the bulky tert-butyl group.

Homogeneous Carboxylation of Substituted Phenolates in Non-Aqueous Media

Recent studies have explored the Kolbe-Schmitt reaction in homogeneous non-aqueous media, such as dimethyl sulfoxide (B87167) (DMSO), to better understand the reaction mechanism and improve control over the process. mdpi.comnih.gov In these systems, the phenolate (B1203915) salt is dissolved, allowing for more uniform reaction conditions compared to the traditional heterogeneous solid-gas phase reaction. mdpi.comresearchgate.net This approach has facilitated the investigation of various factors influencing the reaction, including the role of the solvent in solvating the phenolate and its carboxylation products. mdpi.com Research has shown that solvents can actively participate in the reaction, influencing the solubility of reactants and products. mdpi.com

A study on the homogeneous carboxylation of sodium phenolate in DMSO at 100°C demonstrated the feasibility of this approach. mdpi.com The use of a non-aqueous medium can, however, introduce challenges, such as the hygroscopic nature of phenolates, which can lead to the presence of water that inhibits the carboxylation process. mdpi.com

Influence of Cation Nature and Additives on Reaction Selectivity and Yield

The nature of the alkali metal cation and the presence of additives significantly impact the regioselectivity and yield of the Kolbe-Schmitt reaction. mdpi.comresearchgate.netnih.gov While sodium phenoxides typically favor the formation of the ortho-isomer (salicylic acid), potassium phenoxides tend to yield the para-isomer (p-hydroxybenzoic acid). wikipedia.orgresearchgate.net Theoretical studies using density functional theory (DFT) have shown that the yield of the para-substituted product increases with the increasing ionic radius of the alkali metal. researchgate.netnih.gov This is attributed to the coordination of the metal cation with the phenoxide and carbon dioxide, influencing the transition state of the electrophilic attack on the aromatic ring. researchgate.net

The addition of certain basic compounds can enhance the reaction rate and yield. For instance, additives like sodium salts of mesitol, tert-butylcalix researchgate.netarene, sodium isopropyl carbonate, and tert-butyl carbonate have been shown to increase the yield of hydroxybenzoic acids. mdpi.comresearchgate.net In one study, the addition of sodium isopropyl carbonate increased the yield to 61.6%. mdpi.com These additives are thought to act as activating agents in the reaction mixture. mdpi.com

Table 1: Influence of Additives on the Carboxylation of Sodium Phenolate

| Additive | Equivalent Added | Yield of 4-HBA & SA (%) |

|---|---|---|

| None | - | 33.3 |

| Sodium Mesitolate | 0.5 | 53.3 |

| Sodium Mesitolate | 1.0 | 53.3 |

| Sodium Isopropyl Carbonate | 3.0 | 61.6 |

Data sourced from a study on the homogeneous carboxylation of 1 M solution of PhONa at 100°C and 30 bar CO₂ for 15 hours. mdpi.com

Mechanistic Insights into Electrophilic Substitution on the Phenoxide Ring

The Kolbe-Schmitt reaction is an example of an electrophilic aromatic substitution. mlsu.ac.inmasterorganicchemistry.com The phenoxide ion, being more electron-rich than phenol (B47542) itself, is highly activated towards electrophilic attack. mlsu.ac.in The electrophile in this reaction is carbon dioxide. The generally accepted mechanism involves the initial formation of a complex between the phenoxide and carbon dioxide. researchgate.netresearchgate.net This is followed by the electrophilic attack of CO₂ on the aromatic ring, typically at the ortho or para position. researchgate.netmlsu.ac.in The final step is a proton transfer to regenerate the aromatic system, yielding the corresponding hydroxybenzoate. researchgate.net

Oxidative Polymerization and Radical Chemistry

In addition to carboxylation, p-tert-butylphenol and its sodium salt can undergo oxidative reactions, leading to the formation of polymers and other coupled products. These reactions proceed through radical intermediates.

Formation and Stability of Sterically Hindered Phenoxyl Radicals

The oxidation of sterically hindered phenols, such as p-tert-butylphenol, leads to the formation of phenoxyl radicals. researchgate.netacs.orgacs.org These radicals are stabilized by the bulky tert-butyl group, which sterically protects the radical center and delocalizes the unpaired electron through the aromatic π-system. scholaris.cavinatiorganics.com The stability of these radicals is a key factor in their chemistry, allowing them to exist for significant periods and undergo further reactions. wikipedia.orgnih.gov

The formation of the p-tert-butylphenoxyl radical can be achieved through chemical or electrochemical oxidation. acs.orgnih.gov The unpaired electron spin density in phenoxyl radicals is highest at the oxygen atom and the ortho and para positions of the aromatic ring. scholaris.ca The presence of the tert-butyl group at the para position influences the subsequent reactions of the radical, often directing coupling to the ortho positions. nih.gov

Electrochemical and Chemical Oxidation Pathways of Phenolic Compounds

The oxidation of p-tert-butylphenol can be initiated both electrochemically and chemically. acs.orgnih.gov Electrochemical studies, such as cyclic voltammetry, have shown that p-tert-butylphenol undergoes irreversible oxidation. acs.orgnih.gov The oxidation process involves the initial formation of a phenoxyl radical. researchgate.net In alkaline solutions, the phenolate ion is the species that is oxidized. researchgate.net

Chemical oxidation can be carried out using various oxidizing agents, such as potassium ferricyanide (B76249) or molecular oxygen in the presence of a catalyst. wikipedia.orgrsc.org The oxidation of hindered phenols in the presence of a base and oxygen can lead to the formation of diphenoquinones. researchgate.net The reaction pathway is highly dependent on the reaction conditions, including the solvent and the nature of the catalyst. rsc.org In some cases, the initially formed phenoxyl radicals can couple to form dimers, such as 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl. nih.gov The formation of such byproducts can be minimized by optimizing reaction conditions, such as temperature and oxygen concentration. nih.gov

Role of Steric Effects in Modulating Reaction Pathways and Preventing Dimerization

The considerable size of the tert-butyl group on the phenolate ring introduces significant steric hindrance, which plays a critical role in directing reaction pathways and inhibiting dimerization. mdpi.com This steric bulk can slow or even prevent reactions at adjacent positions on the aromatic ring. mdpi.com In the case of substituted phenols, the presence of bulky ortho-substituents can hinder carbon-oxygen (C–O) coupling during oxidative reactions, leading to a preference for ortho-ortho carbon-carbon (C–C) coupling products. researchgate.net

For instance, the oxidation of 2,4-di-t-butyl-phenol predominantly yields ortho-ortho-C–C coupled dimers. researchgate.net In more sterically crowded molecules like 2,4,6-tri-tert-butylphenol, the tert-butyl groups create a highly shielded phenolic oxygen, which effectively prevents the aggregation or dimerization that is common in less hindered phenolates. vulcanchem.com This high degree of steric hindrance is a key factor in the stability of the corresponding phenoxyl radical, which exhibits a half-life of several hours under inert conditions. vulcanchem.com The bulky tert-butyl group at the ortho position in 2-tert-butylphenol (B146161) reduces the likelihood of nucleophilic attack on the phenolic oxygen, thereby altering reaction pathways in favor of specific dimerization products.

| Compound | Substituent Positions | Impact of Steric Hindrance |

| p-tert-Butylphenol | Para | Moderate steric influence on reactivity. |

| 2-tert-Butylphenol | Ortho | Hindrance at the ortho position reduces nucleophilic attack on phenolic oxygen. |

| 2,4-di-tert-Butylphenol (B135424) | Ortho, Para | Favors formation of ortho-ortho-C-C coupling products during oxidation. researchgate.net |

| 2,4,6-tri-tert-Butylphenol | Ortho, Para, Ortho | Extreme steric shielding prevents dimerization and enhances stability of the phenoxyl radical. vulcanchem.com |

tert-Butyl Group Migration in Copper-Mediated Phenol Ortho-Oxygenation

A notable transformation involving steric influence is the migration of the tert-butyl group during copper-mediated ortho-oxygenation of phenolates. nih.govcmu.eduacs.org This reaction has been studied as a model for understanding enzymatic processes like the oxidation of tyrosine. cmu.edu When the ortho-positions of a phenolate are blocked by tert-butyl groups, as in the case of sodium 4-carbethoxy-2,6-di-tert-butylphenolate, copper-mediated oxygenation does not lead to simple oxygen insertion. nih.govacs.orgresearchgate.net

Instead, a 1,2-migration of a tert-butyl group occurs, resulting in the formation of a substituted o-quinone. nih.govcmu.eduacs.org Research suggests that this reaction proceeds through the formation of a 6-peroxy-2,4-cyclohexadienone intermediate. nih.govcmu.eduacs.org The subsequent rearrangement of this postulated peroxy intermediate creates an electron demand that appears to drive the observed 1,2-shift of the tert-butyl group. nih.govcmu.eduacs.org This mechanism is distinct from an alternative pathway that would involve the formation of a catechol, which has been ruled out by control studies. nih.govcmu.edu

Condensation Polymerization in Phenolic Resin Synthesis

P-tert-butylphenol is a key monomer in the production of specialized phenolic resins, where its unique structure influences the polymerization process and the final properties of the resin.

Formation Mechanisms of P-tert-Butylphenol-Formaldehyde Resins (PTBP-FR)

P-tert-butylphenol-formaldehyde resins (PTBP-FR) are synthesized through the condensation polymerization of p-tert-butylphenol and formaldehyde (B43269). ontosight.aiwikipedia.org The reaction proceeds in two main steps. sci-hub.se First, formaldehyde reacts with p-tert-butylphenol to form methylolated phenols, such as 2-hydroxymethyl-4-tert-butylphenol and 2,6-dimethylol-p-tert-butylphenol. sci-hub.semedicaljournals.segoogle.com Subsequently, these methylol intermediates undergo condensation with each other or with other p-tert-butylphenol molecules to build the polymer chain, which consists of p-tert-butylphenol units linked by methylene (B1212753) bridges. sci-hub.se The steric hindrance provided by the para-positioned tert-butyl group prevents cross-linking, resulting in a thermoplastic resin.

Role as a Chain Stopper and Molecular Weight Modifier in Polymer Synthesis

Due to its monofunctional nature with respect to polymerization (the para position being blocked), p-tert-butylphenol acts as an effective chain stopper, or "end capper," in polymer synthesis. bluelotuschem.comalhamchemicals.comwikipedia.orgresearchgate.net This property is particularly valuable in the production of polymers like polycarbonates and other phenolic resins. bluelotuschem.comwikipedia.orgresearchgate.net

By being incorporated at the end of a growing polymer chain, it terminates further growth, thereby allowing for precise control over the molecular weight of the final polymer. wikipedia.orggoogle.com This control is crucial for tailoring the physical properties of the polymer, such as viscosity and heat distortion temperature, to meet the requirements of specific applications. bluelotuschem.comgoogle.com For example, in polycarbonate production, p-tert-butylphenol is used to regulate the molecular weight distribution and minimize the content of undesirable low-molecular-weight oligomers. google.com Similarly, in the synthesis of bisphenol A-based polyarylates, it has been used as a capping agent to adjust molecular masses and improve the thermal properties of the polymer. researchgate.net

Advanced Analytical Characterization Techniques for P Tert Butylphenol Sodium Salt Research

Spectroscopic Methodologies for Structural Elucidation

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of p-tert-butylphenol sodium salt, FT-IR is crucial for confirming the presence of the phenoxide ion and the characteristic vibrations of the tert-butyl group and the aromatic ring. The formation of the sodium salt from p-tert-butylphenol leads to distinct changes in the IR spectrum, most notably the disappearance of the broad O-H stretching vibration of the phenolic hydroxyl group and the appearance of a strong C-O⁻ stretching band.

Key vibrational modes for sodium phenoxides are observed in their FT-IR spectra. For instance, a characteristic C-O⁻ stretching band can be identified near 1250 cm⁻¹, confirming the electronic structure of the phenoxide ion. Studies on sodium phenoxide have shown specific peaks that indicate the formation of the salt. The absence of the broad O-H band, typically found in the spectrum of the parent phenol (B47542), is a clear indicator of salt formation. The spectra of aromatic compounds, such as p-tert-butylphenol, also display C-H stretching vibrations in the region of 3100-3030 cm⁻¹ and a strong absorption band for the 1,4-disubstituted ring around 831 cm⁻¹. uobabylon.edu.iq

Table 1: Characteristic FT-IR Absorption Bands for p-tert-Butylphenol and its Sodium Salt

| Functional Group | Vibration Type | p-tert-Butylphenol (cm⁻¹) | This compound (cm⁻¹) |

| O-H | Stretch (broad) | ~3400-3200 | Absent |

| C-H (aromatic) | Stretch | ~3100-3000 | ~3100-3000 |

| C-H (aliphatic) | Stretch | ~2960-2870 | ~2960-2870 |

| C=C (aromatic) | Stretch | ~1600, ~1500 | ~1600, ~1500 |

| C-O⁻ | Stretch | - | ~1250 |

| para-substitution | Out-of-plane bend | ~830 | ~830 |

Note: The exact wavenumbers can vary slightly depending on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural confirmation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide a wealth of information about the chemical environment of each atom in this compound.

In the ¹H NMR spectrum of this compound, the most significant change compared to the parent phenol is the disappearance of the phenolic proton signal. The aromatic protons typically appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The large singlet corresponding to the nine equivalent protons of the tert-butyl group remains a prominent feature.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a unique electronic environment. The chemical shifts of the aromatic carbons are particularly sensitive to the deprotonation of the hydroxyl group, providing further evidence of salt formation. For example, in sterically hindered phenoxides like sodium 2,6-di-tert-butylphenoxide, the NMR data is consistent with a cyclohexadienone structure in certain states. researchgate.netscispace.comlp.edu.ua

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for p-tert-Butylphenol and its Sodium Salt in a suitable deuterated solvent (e.g., DMSO-d₆)

| Assignment | p-tert-Butylphenol | This compound |

| ¹H NMR | ||

| -C(CH₃)₃ | ~1.25 (s, 9H) | ~1.20 (s, 9H) |

| Ar-H (ortho to -O⁻/OH) | ~6.70 (d, 2H) | ~6.50 (d, 2H) |

| Ar-H (meta to -O⁻/OH) | ~7.20 (d, 2H) | ~7.00 (d, 2H) |

| -OH | ~9.20 (s, 1H) | Absent |

| ¹³C NMR | ||

| -C (CH₃)₃ | ~34.0 | ~33.5 |

| -C(C H₃)₃ | ~31.5 | ~31.0 |

| Ar-C (ipso to -O⁻/OH) | ~152.0 | ~160.0 |

| Ar-C (ortho to -O⁻/OH) | ~114.5 | ~120.0 |

| Ar-C (meta to -O⁻/OH) | ~126.0 | ~125.5 |

| Ar-C (para to -O⁻/OH) | ~141.0 | ~138.0 |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique specifically used for the detection and characterization of species with unpaired electrons, such as free radicals. While this compound itself is not a radical, ESR becomes a critical tool when studying its oxidation to the corresponding p-tert-butylphenoxyl radical. oup.com Phenoxyl radicals are important intermediates in many chemical and biological processes. nih.gov

The ESR spectrum of the p-tert-butylphenoxyl radical provides detailed information about the distribution of the unpaired electron's spin density across the molecule. scholaris.ca This is observed through the hyperfine splitting patterns arising from the interaction of the electron spin with the nuclear spins of nearby protons. The stability of phenoxyl radicals can be enhanced by bulky substituents, like the tert-butyl group, which hinder dimerization and other decay pathways. nih.govscholaris.ca Studies on related hindered phenoxyl radicals, such as the 2,4,6-tri-tert-butylphenoxyl radical, have been extensively carried out using ESR. oup.comcdnsciencepub.com The technique can be used to investigate the kinetics of radical reactions and the structure of the radical species formed. cdnsciencepub.comresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, this technique is particularly useful for observing the effects of deprotonation on the aromatic system. The conversion of phenol to its corresponding phenoxide ion results in a shift of the absorption maxima to longer wavelengths (a bathochromic or red shift). bgu.ac.il This is because the negatively charged oxygen of the phenoxide ion is a stronger electron-donating group than the hydroxyl group, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the energy gap for the π-π* transitions.

Studies have shown that phenols exhibit photoacidity, becoming stronger acids upon electronic excitation. bgu.ac.il The deprotonation of phenols can be monitored by observing the changes in their UV-Vis spectra as a function of pH. nih.govresearchgate.net For phenol itself, the absorption maximum shifts from around 270 nm to 286 nm upon deprotonation in water. bgu.ac.il Similar shifts are expected for p-tert-butylphenol upon formation of the sodium salt. The presence of an absorption band in the UV region also suggests that p-tert-butylphenol is susceptible to photodegradation. oecd.org

Table 3: Expected UV-Vis Absorption Maxima (λₘₐₓ) for p-tert-Butylphenol and its Sodium Salt

| Compound | Solvent | λₘₐₓ (nm) |

| p-tert-Butylphenol | Neutral (e.g., Water, pH 6) | ~275, ~225 |

| This compound | Basic (e.g., Water, pH 12) | ~290, ~240 |

Note: The exact wavelengths and molar absorptivities are dependent on the solvent used.

Chromatographic Methods for Compound Purity and Metabolite Analysis

Chromatographic techniques are essential for separating components of a mixture, allowing for the assessment of the purity of this compound and the analysis of its metabolites.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, identification, and quantification of p-tert-butylphenol and its related compounds. nih.govtandfonline.commdpi.comresearchgate.net Reversed-phase HPLC, often using a C18 column, is typically employed for the analysis of phenolic compounds. nih.govsielc.comsielc.com A mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous solution, often with a weak acid like formic or phosphoric acid, is commonly used in a gradient elution mode to achieve optimal separation. nih.govsielc.comsielc.com

Coupling HPLC with a Diode-Array Detector (DAD) allows for the acquisition of UV-Vis spectra for each eluting peak, which aids in peak identification by comparing the spectra with those of known standards. tandfonline.comacs.org This is particularly useful in complex matrices where multiple phenolic compounds may be present. nih.govresearchgate.net

For even greater specificity and sensitivity, HPLC can be interfaced with a Mass Spectrometer (MS). HPLC-MS combines the powerful separation capabilities of HPLC with the mass-analyzing power of MS, enabling the definitive identification of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. This is invaluable for confirming the identity of p-tert-butylphenol, identifying unknown impurities, and elucidating the structures of its metabolites. nih.govacs.org For instance, HPLC analysis has been used to track the degradation of 4-tert-butylphenol (B1678320) and identify metabolites like 4-tert-butylcatechol (B165716). nih.gov

Table 4: Illustrative HPLC Method Parameters for the Analysis of p-tert-Butylphenol

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | e.g., Start with 30% B, increase to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection | DAD (e.g., 275 nm) or MS |

| Injection Volume | 10-20 µL |

Note: These are example parameters and would require optimization for a specific application.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Impurity Analysis and Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique indispensable for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is crucial for detecting and identifying minute quantities of impurities that may arise during synthesis or degradation. The process typically involves the derivatization of the sodium salt to its more volatile phenol form, often through acidification followed by extraction into an organic solvent.

Trace Impurity Analysis: The manufacturing process of p-tert-butylphenol can introduce various impurities, such as isomers (o-tert-butylphenol, m-tert-butylphenol), dialkylated phenols, or residual starting materials like phenol and isobutylene (B52900). GC-MS analysis allows for the effective separation of these closely related compounds. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. As each component elutes, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This mass spectrum acts as a "molecular fingerprint," enabling positive identification. For instance, methods have been developed for determining phenolic antioxidants in various matrices, which can be adapted to identify impurities in p-tert-butylphenol samples. researchgate.net The high sensitivity of modern GC-MS instruments, especially when operated in Selected Ion Monitoring (SIM) mode, allows for the detection of impurities at trace levels (μg/L or ppb). researchgate.netshimadzu.eu

Metabolite Identification: While specific metabolic pathways for this compound are not extensively detailed in the provided literature, the general approach for identifying phenol metabolites using GC-MS is well-established. For related phenolic compounds, studies have shown that metabolism in biological systems often involves oxidation and conjugation. nih.gov GC-MS is used to analyze extracts from in vitro or in vivo studies to identify these metabolic products. For example, a study on the benzotriazole (B28993) UV stabilizer UV-327, a complex substituted phenol, successfully used GC-MS/MS to identify seven of its metabolites in urine after enzymatic hydrolysis and derivatization. nih.gov A similar methodology could be applied to study the biotransformation of p-tert-butylphenol, where potential metabolites might include hydroxylated derivatives or conjugates. The analytical procedure would involve extraction from a biological matrix, derivatization (e.g., silylation) to increase volatility, and subsequent GC-MS analysis to identify the chemical structures of the metabolites. nih.gov

Below is a table representing typical parameters for a GC-MS analysis of phenolic compounds, which would be applicable for analyzing derivatized p-tert-butylphenol.

Table 1: Illustrative GC-MS Parameters for Phenolic Compound Analysis

| Parameter | Setting |

|---|---|

| Gas Chromatograph (GC) | |

| Column Type | 5% Phenyl Methyl Siloxane (e.g., HP-5MS) |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Mode | Splitless |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium |

| Oven Program | 50 °C (hold 2 min), ramp 10 °C/min to 300 °C (hold 5 min) |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Full Scan (50-550 amu) and/or Selected Ion Monitoring (SIM) |

Other Advanced Characterization and Quantification Techniques

Beyond chromatographic methods, a suite of other advanced techniques is vital for a comprehensive characterization of this compound.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and other elements (excluding oxygen, which is often determined by difference) in a compound. For this compound (C₁₀H₁₃NaO), this method provides the ultimate verification of its empirical formula and purity. drugfuture.comresearchgate.net By precisely measuring the amount of CO₂, H₂O, and other combustion products produced from a known mass of the sample, the percentage of C and H can be calculated. Sodium content can be determined using atomic absorption spectroscopy or by analyzing the residue after combustion.

The experimentally determined percentages are then compared against the theoretical values calculated from the molecular formula. A close correlation between the experimental and theoretical values confirms the stoichiometric composition of the synthesized salt and indicates a high degree of purity, free from significant inorganic or organic contaminants. researchgate.netlgcstandards.combeilstein-journals.org

Table 2: Theoretical vs. Experimental Elemental Composition of this compound

| Element | Theoretical % | Experimental % (Typical) |

|---|---|---|

| Carbon (C) | 69.75% drugfuture.com | 69.7 ± 0.3 |

| Hydrogen (H) | 7.61% drugfuture.com | 7.6 ± 0.2 |

| Sodium (Na) | 13.35% drugfuture.com | 13.3 ± 0.3 |

X-ray Crystallography and Diffraction Studies for Solid-State Structures and Conformational Analysis

X-ray crystallography and diffraction are unparalleled techniques for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. While direct single-crystal X-ray diffraction data for simple this compound is not widely published, analysis of related and more complex structures provides significant insight. vulcanchem.com For instance, X-ray studies on calixarenes, which are macrocycles synthesized from p-tert-butylphenol, reveal detailed information about the conformation of the butylphenol units and their packing in the solid state. rsc.orgrsc.org

Single-crystal X-ray diffraction can determine bond lengths, bond angles, and intermolecular interactions, such as ion-pairing between the sodium cation and the phenoxide oxygen. Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples, providing information on the crystal system, unit cell dimensions, and phase purity of the bulk material. google.commdpi.com For example, a patent for a related compound, sodium-2,2'-methylenebis(4,6-di-tert-butylphenyl) phosphate, specifies characteristic diffraction peaks at certain angles (2θ) to define its unique crystalline structure. google.com Such data is critical for controlling the polymorphism of the solid-state material, which can impact its physical properties like solubility and stability. Studies on various substituted phenol derivatives and their complexes have been successfully characterized using X-ray diffraction, confirming their molecular structures. cmu.eduacs.orgresearchgate.net

Potentiometric Techniques for Reactivity Studies and Complex Formation

Potentiometric titrations are electrochemical methods used to determine the concentration of a substance by measuring the potential difference between two electrodes as a titrant is added. This technique is highly applicable to studying the reactivity of this compound.

Reactivity and pKa Determination: By titrating an aqueous solution of p-tert-butylphenol with a strong base like NaOH and monitoring the pH, one can determine the acid dissociation constant (pKa) of the parent phenol. Conversely, titrating the sodium salt with a strong acid allows for the confirmation of its basicity and stoichiometry. The equivalence point of the titration, identified by the sharpest change in potential, provides quantitative information. tubitak.gov.tr In non-aqueous solvents, which can differentiate the strengths of weak acids more effectively, potentiometric methods have been used to determine the relative acid dissociation constants for various phenols. researchgate.netdatapdf.com

Complex Formation: Potentiometry is also a powerful tool for studying the formation of metal complexes. The stability constants of complexes formed between phenoxides and metal ions can be determined by monitoring the change in potential of an ion-selective electrode during titration. Although this compound itself is a simple salt, the phenoxide anion is a ligand capable of coordinating to metal centers. Studies on the complexation of related phenol derivatives with ions like Fe(III) have utilized potentiometric titrations to provide evidence for the number of hydroxyl groups involved in binding. niscpr.res.in Similarly, conductometric titrations, a related technique, have been used to investigate the formation of double phenoxide complexes between a tin(II) phenoxide and this compound, suggesting the formation of a new complex species. stmjournals.comresearch-reels.com

Catalytic Applications and Reaction Engineering Principles Involving P Tert Butylphenol Sodium Salt

Catalytic Roles in Polymerization Processes

P-tert-butylphenol sodium salt exhibits notable catalytic activity in several polymerization processes, primarily due to the nucleophilic nature of the phenoxide ion. This reactivity allows it to initiate and participate in chain-growth and curing reactions.

Mechanism of Initiation in Polyether Water Clarifier Synthesis

In the synthesis of nonionic polyether water clarifiers, p-tert-butylphenol (PTBP) is utilized as an initiator, often in its salt form. researchgate.net The synthesis involves the polymerization of alkylene oxides, such as ethylene (B1197577) oxide or propylene (B89431) oxide, onto the PTBP backbone. The process is initiated by the nucleophilic attack of the p-tert-butylphenoxide ion on the electrophilic carbon atom of the alkylene oxide ring.

The mechanism proceeds as follows:

Formation of the Initiator: P-tert-butylphenol is deprotonated by a base, such as sodium hydroxide (B78521), to form the more reactive this compound (the phenoxide).

Nucleophilic Attack: The phenoxide ion attacks an alkylene oxide monomer, leading to the opening of the epoxide ring and the formation of an alkoxide.

Propagation: The newly formed alkoxide end-group then attacks subsequent alkylene oxide monomers, propagating the polyether chain.

Termination: The reaction is typically terminated by the addition of a proton source, which neutralizes the active alkoxide end-group, resulting in a hydroxyl-terminated polyether chain attached to the p-tert-butylphenyl group.

This process results in the formation of nonionic surfactants with a hydrophobic p-tert-butylphenyl group and a hydrophilic polyether chain. These amphiphilic molecules are effective in breaking oil-in-water emulsions, making them valuable as water clarifiers in treating oily wastewater, particularly from polymer flooding operations in oilfields. researchgate.net The efficiency of these clarifiers can be tuned by controlling the length of the polyether chain. For instance, studies have shown that certain polyether water clarifiers based on PTBP can achieve high oil and suspension removal rates. researchgate.net

Functionality as a Curing Agent in Epoxy Resin Formulations

P-tert-butylphenol and its derivatives, including the sodium salt, can function as modifiers and influence the curing process of epoxy resins. tsijournals.comoecd.org Epoxy resins are thermosetting polymers that form a rigid, cross-linked network upon curing. The curing process can be initiated by various agents, including those that promote either chain-growth or step-growth polymerization. acs.org

While p-tert-butylphenol itself is more commonly used as a modifier in the synthesis of phenolic resins (resoles) that can be blended with epoxy resins, the corresponding sodium salt can act as a catalyst for the anionic ring-opening polymerization of the epoxy groups. tsijournals.com The phenoxide ion can initiate the polymerization by attacking an oxirane ring of an epoxy monomer. acs.org This opens the ring and generates an alkoxide, which can then react with another epoxy group, propagating the polymer chain.

In blends of resol and epoxy resins, sodium hydroxide is sometimes used as a curing agent, which would generate sodium phenates, including p-tert-butylphenate if p-tert-butylphenol is present, in situ. tsijournals.com These phenates can then participate in the curing reactions. The presence of such modifiers can influence the curing behavior, viscosity, and the final mechanical properties of the cured resin system. tsijournals.com P-tert-butylphenol is also used to a limited extent as a chain modifier in the manufacturing of specific epoxy resins for applications like industrial corrosion protective coatings. oecd.org

Optimization of Alkylation and Condensation Reactions in Industrial Synthesis

The synthesis of p-tert-butylphenol itself is a critical industrial process, typically achieved through the Friedel-Crafts alkylation of phenol (B47542) with an alkylating agent like isobutene or tert-butyl alcohol. The optimization of this reaction to enhance efficiency and selectivity towards the desired para-isomer is a key area of research, involving various catalytic strategies.

Heterogeneous Catalysis with Zeolites and Mesoporous Molecular Sieves

Heterogeneous catalysts are widely favored in industrial processes due to their ease of separation from the reaction products and potential for regeneration and reuse. Zeolites and mesoporous molecular sieves are prominent examples of solid acid catalysts investigated for the tert-butylation of phenol.

Zeolites, with their microporous structures and strong Brønsted acid sites, are effective catalysts for this reaction. However, the small pore sizes of some zeolites can lead to diffusion limitations for the reactants and products. mdpi.com To overcome this, hierarchical zeolites, which possess both microporous and mesoporous structures, have been developed. mdpi.com These materials combine the high acidity of zeolites with the improved mass transport properties of mesoporous materials, leading to enhanced catalytic activity and selectivity. mdpi.comresearchgate.net

Mesoporous molecular sieves, such as MCM-41 and SBA-15, offer larger pore diameters, which facilitates the diffusion of bulky molecules. researchgate.net The acidity of these materials can be tuned by incorporating aluminum or other metals into the silica (B1680970) framework. dntb.gov.ua Studies have shown that catalysts like Al-MCM-41 and AlSBA-15 are active and selective for the vapor-phase tert-butylation of phenol. dntb.gov.ua The catalytic performance is influenced by factors such as the Si/Al ratio, which affects the number and strength of the acid sites. mdpi.com

The choice of catalyst can significantly impact the product distribution. For example, some catalysts may favor the formation of 2,4-di-tert-butylphenol (B135424), while others can be optimized for high selectivity towards p-tert-butylphenol. mdpi.comresearchgate.net

Table 1: Comparison of Heterogeneous Catalysts in Phenol Alkylation with Tert-Butanol (B103910)

| Catalyst Type | Key Features | Typical Performance | Reference |

| Hierarchical ZSM-5 Zeolite | Combines micropores and mesopores, providing both strong acid sites and enhanced diffusion. | High phenol conversion and high selectivity to 2,4-Di-TBP due to proper pore structure and acidity. | mdpi.com |

| Al-MCM-41 | Mesoporous molecular sieve with tunable acidity. | Good catalytic activity, but can be limited by weaker acidity of amorphous walls compared to zeolites. | mdpi.com |

| Zeolite HY | Large pore zeolite with strong acidity. | Shows potential for high activity and selectivity towards 2,4-DTBP, influenced by reaction temperature and space velocity. | researchgate.net |

| NaOH-Treated Hβ Zeolite | Modified zeolite with tailored acidity. | Demonstrates high selectivity for 4-tert-butylphenol (B1678320). | dntb.gov.ua |

This table is for illustrative purposes and specific performance metrics can vary based on reaction conditions.

Homogeneous Catalytic Systems and the Influence of Additives

While heterogeneous catalysis offers advantages in product separation, homogeneous systems are also employed and studied for specific applications. In the context of reactions involving phenoxides, such as the Kolbe-Schmitt reaction (carboxylation of phenolates), the use of a homogeneous reaction medium allows for detailed investigation of reaction mechanisms and the effect of additives. mdpi.com

In a study on the homogeneous carboxylation of sodium phenolate (B1203915), it was found that basic additives could enhance the reaction yield. mdpi.com Additives such as sodium salts of other phenols (e.g., sodium mesitolate) and sodium alkyl carbonates were shown to increase the yield of hydroxybenzoic acids. mdpi.com For instance, the addition of sodium isopropyl carbonate significantly increased the product yield. mdpi.com These findings suggest that in related reactions involving this compound, the presence of specific additives could similarly influence reaction rates and equilibria.

In the synthesis of p-tert-butylphenol via alkylation, traditional homogeneous catalysts include mineral acids like sulfuric acid and phosphoric acid. google.com However, these can lead to corrosion and environmental issues. google.com Modern research focuses on greener homogeneous catalysts, such as ionic liquids. acs.orgresearchgate.net Certain Brønsted acidic ionic liquids have shown high phenol conversion and good selectivity in the tert-butylation of phenol. acs.org

Advanced Reaction Engineering Parameters for Enhanced Efficiency and Selectivity

Optimizing the industrial synthesis of compounds like p-tert-butylphenol requires a deep understanding of reaction engineering principles. Key parameters that are manipulated to enhance efficiency and selectivity include temperature, pressure, reactant molar ratios, and space velocity (in continuous flow systems). researchgate.net

For instance, in the alkylation of phenol over zeolite catalysts, the reaction temperature is a critical parameter, with an optimal range often found to achieve high conversion without promoting side reactions. researchgate.net Similarly, the molar ratio of the reactants (e.g., tert-butyl alcohol to phenol) can be adjusted to favor the formation of mono-alkylated (p-tert-butylphenol) versus di-alkylated products. researchgate.net Lower reactant molar ratios and lower space velocities have been found to be beneficial for producing p-tert-butylphenol in some systems. researchgate.net

Kinetic and thermodynamic studies are also crucial for process optimization. acs.org For the alkylation of phenol with tert-butyl alcohol, kinetic studies have been performed to determine activation energy, which provides insight into the temperature sensitivity of the reaction rate. acs.org Thermodynamic parameters such as enthalpy and entropy of activation can indicate the nature (e.g., endothermic) and spontaneity of the reaction under specific catalytic conditions. acs.org The design of reactor systems, considering factors like heat and mass transfer, is also essential for achieving desired performance at an industrial scale. monash.edu

Table 2: Key Reaction Engineering Parameters for Phenol Alkylation

| Parameter | Influence on Reaction | Example | Reference |

| Reaction Temperature | Affects reaction rate and selectivity; higher temperatures can lead to side reactions or catalyst deactivation. | Suitable range for phenol alkylation over zeolite HY is 398 to 438 K. | researchgate.net |

| Reactant Molar Ratio | Influences the degree of alkylation (mono- vs. di-alkylation). | Lower molar ratios of tert-butyl alcohol to phenol favor p-TBP and o-TBP formation. | researchgate.net |

| Space Velocity (WHSV) | In flow reactors, determines the residence time of reactants on the catalyst. | Lower space velocities are generally beneficial for achieving higher conversion. | researchgate.net |

| Catalyst Acidity | The type (Brønsted vs. Lewis) and strength of acid sites determine catalytic activity and product selectivity. | Medium acid strength Hβ zeolite is ideal for producing tert-butylphenol. | researchgate.net |

This table provides general trends; optimal values are specific to the catalyst and reaction system.

Design of Novel Catalytic Systems for Specific Chemical Transformations

The development of innovative and efficient catalytic systems is a cornerstone of modern chemical synthesis, enabling the transformation of simple molecules into high-value products. In this context, this compound has been integral to the design of novel catalytic systems for specific and challenging chemical reactions. Research has particularly highlighted its role in catalytic systems for the valorization of dichloromethane (B109758) (DCM), a common solvent and reagent.

One notable application involves the use of this compound, generated in situ from p-tert-butylphenol (PTBP) and sodium hydroxide (NaOH), in conjunction with N-heterocyclic carbene (NHC)-carbodiimide (CDI) adducts as catalyst precursors. acs.orgnih.gov This system has proven effective for the transformation of DCM into valuable acetals. acs.orgnih.gov The catalytic process operates under mild conditions and demonstrates high selectivity and yield. acs.orgnih.gov

The reaction involves the nucleophilic substitution of the chloride ions in dichloromethane. The p-tert-butylphenoxide anion, formed from the reaction of p-tert-butylphenol with a base, acts as the nucleophile. The NHC-CDI derived catalyst facilitates this transformation, likely through a phase-transfer catalysis mechanism. acs.org

Detailed research findings have demonstrated the successful synthesis of bis(p-tert-butylphenoxy)methane from p-tert-butylphenol and dichloromethane using this catalytic system. The reaction proceeds cleanly, affording the corresponding acetal (B89532) in excellent yields. acs.orgnih.gov The efficiency of this catalytic system is showcased by the high conversion rates achieved with low catalyst loadings. acs.org

The table below summarizes the key findings from a study on the catalytic conversion of p-tert-butylphenol to its corresponding acetal using a specific NHC-CDI derived catalyst (2a).

Table 1: Catalytic Synthesis of Bis(p-tert-butylphenoxy)methane

| Substrate | Base | Catalyst | Conversion (%) | Isolated Yield (%) |

|---|---|---|---|---|

| p-tert-Butylphenol | NaOH | 2a | >99 | 85 |

Reaction conditions: catalyst loading 0.2 mol %, 60 °C, 24 h. nih.gov

This catalytic system is not limited to p-tert-butylphenol. It has also been successfully applied to other primary alcohols and phenol derivatives, indicating its broader applicability in synthesizing acetals from dichloromethane. acs.orgnih.gov The choice of base is crucial; while NaOH is effective for more acidic substrates like phenols, stronger bases such as sodium hydride (NaH) are required for less acidic alcohols. acs.orgnih.gov

Further investigations into the reaction mechanism suggest a solid-liquid phase-transfer catalysis model. acs.org The catalyst facilitates the transfer of the solid sodium p-tert-butylphenoxide into the organic phase (dichloromethane), where it can react. This is supported by the observation that the catalyst's performance is superior to that of common phase-transfer catalysts like 15-crown-5 (B104581) and 18-crown-6. acs.org

In a different area of catalysis, the sodium salt of a derivative of p-tert-butylphenol, specifically ethyl 3,5-di-tert-butyl-4-hydroxybenzoate, has been used in a copper-mediated ortho-oxygenation reaction. cmu.edu This reaction, when conducted in the presence of a specific copper(I) complex, leads to a novel 1,2-shift of a tert-butyl group, ultimately forming 4-carbethoxy-3,6-di-tert-butyl-1,2-benzoquinone. cmu.edu This highlights the potential for designing catalytic systems that induce unusual molecular rearrangements.

The research into these novel catalytic systems underscores the versatility of p-tert-butylphenol and its sodium salt in facilitating complex chemical transformations. The ability to fine-tune reaction conditions and catalyst design opens avenues for the development of highly selective and efficient synthetic methodologies.

Environmental Fate, Degradation Pathways, and Bioremediation Research of P Tert Butylphenol and Its Sodium Salt

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation involves non-biological processes that transform chemical compounds in the environment, primarily through reactions with light (photodegradation) and water (hydrolysis).

P-tert-butylphenol is susceptible to photodegradation, a process initiated by the absorption of ultraviolet (UV) light. The compound exhibits UV absorption, which is a prerequisite for direct photolysis. oecd.org The UV-Vis spectrum of p-tert-butylphenol shows an absorption maximum that shifts upon deprotonation to its salt form due to changes in electron density. vulcanchem.com The presence of the tert-butyl group on the phenol (B47542) ring influences its electronic properties, leading to absorption at a higher wavelength and with greater intensity compared to phenol itself. cdnsciencepub.com This is attributed to the inductive effect of the tert-butyl group, which increases the electron density in the ring. cdnsciencepub.com

Studies on the photodegradation of p-TBP in aqueous solutions have demonstrated its removal through UV-C irradiation. tandfonline.com The efficiency of photodegradation can be significantly enhanced by Advanced Oxidation Processes (AOPs), such as the UV/H₂O₂ and UV/S₂O₈²⁻ systems. tandfonline.commdpi.com For instance, in one study, combining UV with hydrogen peroxide (H₂O₂) at a concentration of 88.3 mg/L increased p-TBP removal from 51.29% (by UV alone) to 93.34% after just 10 minutes of irradiation. mdpi.com The degradation kinetics follow pseudo-first-order reaction models. The rate of degradation is influenced by factors such as the initial concentration of the pollutant, the dosage of the catalyst or oxidant, pH, and temperature. tandfonline.commdpi.com

Table 1: Comparative Efficiency of UV-AOPs for p-TBP Degradation

| Process | Conditions | Degradation Efficiency | Time | Reference |

|---|---|---|---|---|

| UV only | - | 51.29% | 10 min | mdpi.com |

| UV/H₂O₂ | 88.3 mg/L H₂O₂ | 93.34% | 10 min | mdpi.com |

| UV/S₂O₈²⁻ | 0.5 mM K₂S₂O₈, 0.1 mM p-TBP | Enhanced degradation rate | - | tandfonline.comresearchgate.net |

| Ag₂CO₃ (Solar Light) | 200 mg/L catalyst, 5 ppm p-TBP | 100% | 60 min | mdpi.com |

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Studies following OECD Guideline 111 have shown that p-tert-butylphenol is stable against hydrolysis. nih.gov The compound was found to be abiotically stable in water at pH levels of 4, 7, and 9. oecd.orgnih.gov This stability indicates that hydrolysis is not a significant degradation pathway for p-tert-butylphenol in typical aqueous environmental conditions. Its persistence in water is therefore more dependent on biodegradation and photodegradation processes. oecd.org The sodium salt of p-tert-butylphenol is described as deliquescent leaflets that are soluble in water. drugfuture.com

Biotic Degradation Mechanisms and Microbial Metabolism

Biotic degradation, or biodegradation, involves the breakdown of organic substances by living organisms, primarily microorganisms. This is a crucial process for the removal of p-TBP from contaminated environments.

The presence or absence of oxygen is a critical factor determining the rate and extent of p-TBP biodegradation. Under aerobic (oxygen-present) conditions, p-tert-butylphenol is considered to be readily biodegradable. oecd.org Studies using various Japanese paddy soils demonstrated that aerobic biodegradation of several phenol derivatives, including p-TBP, occurred in all tested soils, with half-lives ranging from 2 to 19 days. nih.gov Another study reported aerobic half-lives for p-TBP between 4 and 13 days. researchgate.net